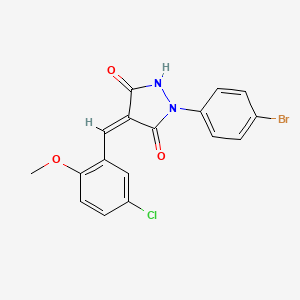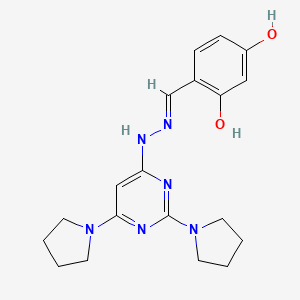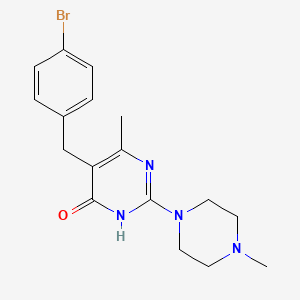![molecular formula C17H21ClN4O B3730786 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3730786.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone
Vue d'ensemble
Description
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CPP or CPP-115 and is a potent inhibitor of the enzyme aminopeptidase N. In
Mécanisme D'action
CPP-115 is a potent inhibitor of the enzyme aminopeptidase N, which is involved in the metabolism of neuropeptides and other bioactive peptides. By inhibiting this enzyme, CPP-115 increases the levels of certain neuropeptides in the brain, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neuropeptide levels, CPP-115 has been shown to increase the levels of the neurotransmitter GABA, which can have anxiolytic and anticonvulsant effects. CPP-115 has also been shown to increase the levels of the endocannabinoid anandamide, which can have analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for use in lab experiments. It is a highly specific inhibitor of aminopeptidase N, which allows researchers to study the effects of neuropeptides in a more controlled manner. Additionally, CPP-115 has been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, CPP-115 has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, CPP-115 is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of other substance use disorders, such as alcohol and nicotine addiction. Additionally, there is interest in studying the effects of CPP-115 on other neuropeptide systems, such as the opioid system. Finally, there is interest in developing more potent and selective inhibitors of aminopeptidase N, which could have even greater therapeutic potential than CPP-115.
Conclusion:
In conclusion, CPP-115 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure CPP-115. CPP-115 has been extensively studied for its potential therapeutic applications, including the treatment of cocaine addiction and epilepsy. Its mechanism of action involves the inhibition of aminopeptidase N, which can have a variety of effects on behavior and physiology. CPP-115 has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on CPP-115, including its potential use in the treatment of other substance use disorders and the development of more potent and selective inhibitors of aminopeptidase N.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be an effective treatment for cocaine addiction, as it reduces the rewarding effects of cocaine and prevents relapse. CPP-115 has also been studied for its potential use in the treatment of other substance use disorders, such as alcohol and nicotine addiction. Additionally, CPP-115 has been shown to have antiepileptic properties, making it a potential treatment for epilepsy.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-2-3-14-12-16(23)20-17(19-14)22-10-8-21(9-11-22)15-6-4-13(18)5-7-15/h4-7,12H,2-3,8-11H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFMLOUBQUWATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorophenyl)piperazin-1-yl]-6-propylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxy-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B3730715.png)
![3-[(2-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3730719.png)
![5-[(4-chlorophenyl)sulfonyl]-2-methyl-N-2-pyridinylbenzenesulfonamide](/img/structure/B3730725.png)
![2-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3730733.png)


![N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B3730751.png)

![methyl {4-[1-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3730766.png)
![8-methyl-2-[(3-methylphenyl)amino]-4-(3-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730769.png)
![2-[(4-chlorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730775.png)
![7-amino-5-(4-isopropylphenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3730780.png)
